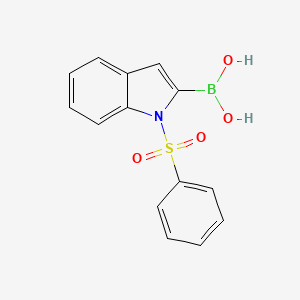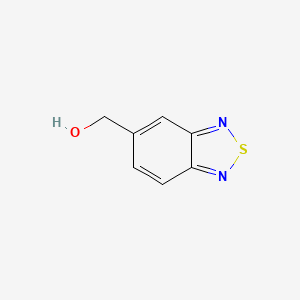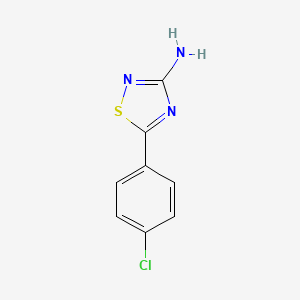
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” is a chemical compound with potential applications in various fields12. However, the specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized starting from 4-chlorobenzoic acid in a six-step process3.Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been reported1. It was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction1.
Chemical Reactions Analysis
The specific chemical reactions involving “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, the reactions were monitored by thin layer chromatography2.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, a related compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction1.Applications De Recherche Scientifique
1. Antiviral Research
- Method : The compound was synthesized from 4-chlorobenzoic acid through a six-step process, which included esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
- Results : The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .
2. Structural Analysis
- Method : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method .
- Results : The calculated structural and geometrical results were in good agreement with the experimental X-ray crystal structure data . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .
3. Antifungal and Herbicidal Properties
- Application : Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
- Method : The compound is synthesized and then tested for its antifungal and herbicidal properties. The exact methods and procedures can vary depending on the specific fungi or weeds being targeted .
- Results : While the exact results can vary, the compound has shown promise in controlling certain types of fungi and weeds .
4. Material Science
- Application : Polysulfones, a family of high-performance thermoplastics, are known for their toughness and stability at high temperatures. Technically used polysulfones contain an aryl-SO2-aryl subunit . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the synthesis of these materials.
- Method : The compound could be incorporated into the polymer chain during the polymerization process .
- Results : The resulting polysulfone materials would be expected to exhibit the characteristic toughness and high-temperature stability of this class of polymers .
5. Anticonvulsant Activity
- Application : Certain 1,3,4-thiadiazoles have been reported to possess anticonvulsant properties . As a derivative of 1,3,4-thiadiazole, “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new anticonvulsant drugs .
- Method : The compound could be synthesized and then tested for its anticonvulsant properties using standard preclinical seizure models .
- Results : While the exact results can vary, the compound could show promise in controlling seizures .
6. Antibacterial Properties
- Application : Some 1,3,4-thiadiazoles have shown antibacterial properties . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new antibacterial drugs .
- Method : The compound could be synthesized and then tested for its antibacterial properties using standard microbiological techniques .
- Results : While the exact results can vary, the compound could show promise in inhibiting the growth of certain bacteria .
Safety And Hazards
The specific safety and hazards associated with “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, a related compound, “5-(4-Chlorophenyl)isoxazole-3-carboxylic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard5.
Orientations Futures
The future directions for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, there is ongoing research in the field of multicomponent synthesis of pyranopyrazoles6, which could potentially provide insights into future directions for this compound.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”. Further research and studies are needed to provide a more detailed analysis of this compound.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZVIZTUWVCFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383383 |
Source


|
| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine | |
CAS RN |
89894-30-4 |
Source


|
| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)



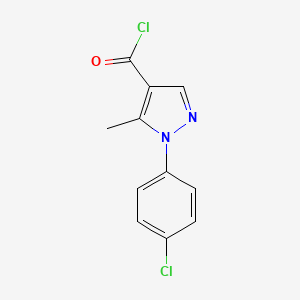

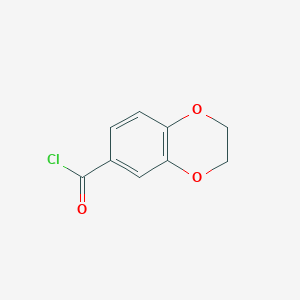
![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)
